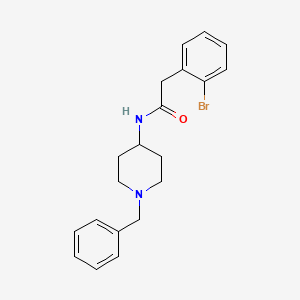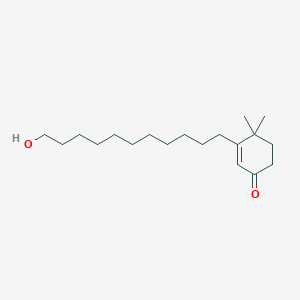
2-Cyclohexen-1-one, 3-(11-hydroxyundecyl)-4,4-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclohexen-1-one, 3-(11-hydroxyundecyl)-4,4-dimethyl- is an organic compound with a complex structure that includes a cyclohexenone ring substituted with a long hydroxyundecyl chain and two methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexen-1-one, 3-(11-hydroxyundecyl)-4,4-dimethyl- typically involves multiple steps, starting from readily available precursors
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as distillation and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclohexen-1-one, 3-(11-hydroxyundecyl)-4,4-dimethyl- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid.
Reduction: The carbonyl group in the cyclohexenone ring can be reduced to an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Products include ketones and carboxylic acids.
Reduction: Alcohols are the primary products.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-Cyclohexen-1-one, 3-(11-hydroxyundecyl)-4,4-dimethyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Cyclohexen-1-one, 3-(11-hydroxyundecyl)-4,4-dimethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The hydroxyundecyl chain and dimethyl groups play crucial roles in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Cyclohexen-1-one, 3-(11-hydroxyundecyl)-: Lacks the dimethyl groups, resulting in different chemical properties and reactivity.
2-Cyclohexen-1-one, 3-(11-hydroxyundecyl)-4-methyl-: Contains only one methyl group, leading to variations in its biological activity and applications.
Uniqueness
2-Cyclohexen-1-one, 3-(11-hydroxyundecyl)-4,4-dimethyl- is unique due to the presence of both the hydroxyundecyl chain and the two methyl groups, which confer distinct chemical and biological properties. These structural features make it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
210886-30-9 |
|---|---|
Formule moléculaire |
C19H34O2 |
Poids moléculaire |
294.5 g/mol |
Nom IUPAC |
3-(11-hydroxyundecyl)-4,4-dimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C19H34O2/c1-19(2)14-13-18(21)16-17(19)12-10-8-6-4-3-5-7-9-11-15-20/h16,20H,3-15H2,1-2H3 |
Clé InChI |
LSOFWHHAFIIHAA-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC(=O)C=C1CCCCCCCCCCCO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


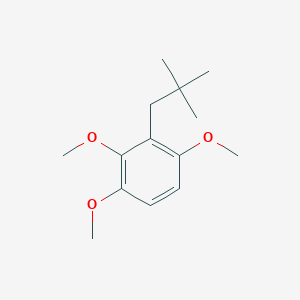
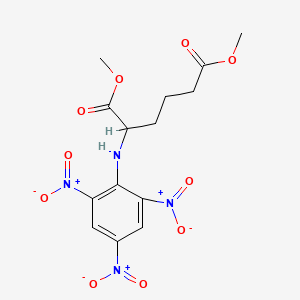
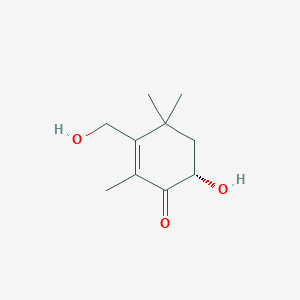
![7-{[tert-Butyl(dimethyl)silyl]oxy}hept-2-enoic acid](/img/structure/B14247070.png)
![Methyl 3-{3-[(Z)-(1-hydroxypyridin-2(1H)-ylidene)amino]propoxy}benzoate](/img/structure/B14247083.png)
![2-Cyclohexyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B14247086.png)
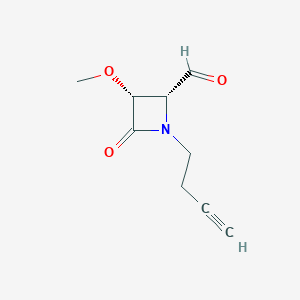
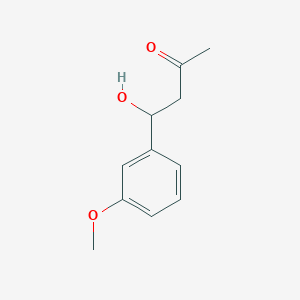
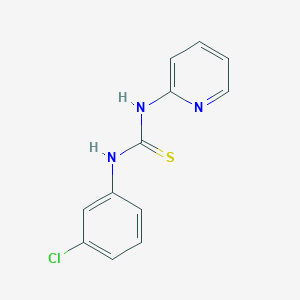
![1-[2-(Hydroxymethyl)phenyl]propan-1-one](/img/structure/B14247117.png)
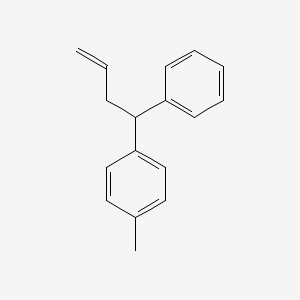
![[3-(4-Chlorophenyl)-1,8-naphthyridin-2-yl]hydrazine](/img/structure/B14247123.png)
![tert-butyl [(1R)-1-phenylbut-3-enyl] carbonate](/img/structure/B14247130.png)
